REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12]C=C[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:18]1[CH2:22][O:21]C[CH2:19]1.C[Li]>C(OCC)C.O>[CH2:1]([N:8]1[CH2:12][CH:18]([CH3:19])[CH:22]([OH:21])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=CC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
(NH4)2S2O8
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
500W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 5 hours at about 5° C.
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to destroy excess MeLi at about 5° C.
|
Type
|
CUSTOM
|
Details
|
Acetone and diethyl ether were evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene and water
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12]C=C[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:18]1[CH2:22][O:21]C[CH2:19]1.C[Li]>C(OCC)C.O>[CH2:1]([N:8]1[CH2:12][CH:18]([CH3:19])[CH:22]([OH:21])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=CC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
(NH4)2S2O8
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
500W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 5 hours at about 5° C.
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to destroy excess MeLi at about 5° C.
|
Type
|
CUSTOM
|
Details
|
Acetone and diethyl ether were evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene and water
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12]C=C[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:18]1[CH2:22][O:21]C[CH2:19]1.C[Li]>C(OCC)C.O>[CH2:1]([N:8]1[CH2:12][CH:18]([CH3:19])[CH:22]([OH:21])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=CC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
(NH4)2S2O8
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
500W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 5 hours at about 5° C.
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to destroy excess MeLi at about 5° C.
|
Type
|
CUSTOM
|
Details
|
Acetone and diethyl ether were evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene and water
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |